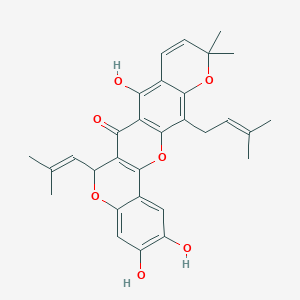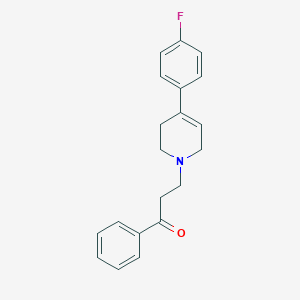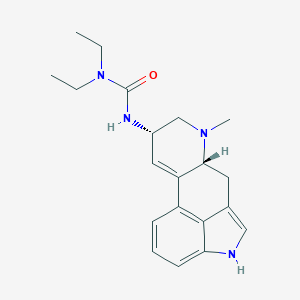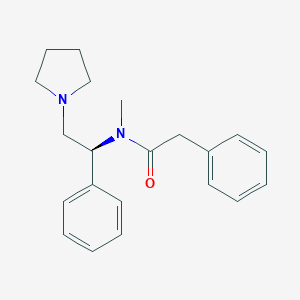
Mppepa
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mppepa, also known as 2-methyl-6-(phenylethynyl) pyridine, is a compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a potent modulator of the alpha7 nicotinic acetylcholine receptor (α7nAChR), which is a promising target for the treatment of various neurological disorders.
Mecanismo De Acción
Mppepa acts as a positive allosteric modulator of the α7nAChR. This receptor is widely distributed in the brain and plays a crucial role in various cognitive processes, including learning and memory. Mppepa enhances the activity of the α7nAChR by increasing the receptor's sensitivity to acetylcholine, resulting in improved cognitive function.
Efectos Bioquímicos Y Fisiológicos
Mppepa has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are important for regulating mood and behavior. Additionally, Mppepa has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is essential for the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Mppepa has several advantages for use in lab experiments. It is a potent and selective modulator of the α7nAChR, making it an ideal tool for studying the role of this receptor in various neurological disorders. Additionally, Mppepa has a long half-life, which allows for sustained modulation of the receptor. However, one limitation of using Mppepa in lab experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the use of Mppepa in scientific research. One potential direction is the development of Mppepa-based therapies for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, further studies are needed to explore the potential use of Mppepa in the treatment of mood disorders such as depression and anxiety. Finally, the development of more selective and potent modulators of the α7nAChR may lead to the discovery of new therapies for a range of neurological disorders.
Métodos De Síntesis
Mppepa can be synthesized using a two-step procedure. The first step involves the reaction of Mppepabromo pyridine with phenylacetylene in the presence of a palladium catalyst. This reaction results in the formation of Mppepa(phenylethynyl) pyridine bromide. The second step involves the substitution of the bromide with fluoride using potassium fluoride in dimethyl sulfoxide. This reaction results in the formation of Mppepa.
Aplicaciones Científicas De Investigación
Mppepa has been extensively studied for its potential applications in the field of neuroscience. It has been shown to enhance cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. Additionally, Mppepa has been shown to have potential therapeutic benefits for the treatment of depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
Propiedades
Número CAS |
157947-87-0 |
|---|---|
Nombre del producto |
Mppepa |
Fórmula molecular |
C21H26N2O |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
N-methyl-2-phenyl-N-[(1S)-1-phenyl-2-pyrrolidin-1-ylethyl]acetamide |
InChI |
InChI=1S/C21H26N2O/c1-22(21(24)16-18-10-4-2-5-11-18)20(17-23-14-8-9-15-23)19-12-6-3-7-13-19/h2-7,10-13,20H,8-9,14-17H2,1H3/t20-/m1/s1 |
Clave InChI |
OVZWUDZIAAHNFG-HXUWFJFHSA-N |
SMILES isomérico |
CN([C@H](CN1CCCC1)C2=CC=CC=C2)C(=O)CC3=CC=CC=C3 |
SMILES |
CN(C(CN1CCCC1)C2=CC=CC=C2)C(=O)CC3=CC=CC=C3 |
SMILES canónico |
CN(C(CN1CCCC1)C2=CC=CC=C2)C(=O)CC3=CC=CC=C3 |
Sinónimos |
MPPEPA N-methyl-N-(1-phenyl-2-(1-pyrrolidinyl)ethyl)phenylacetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



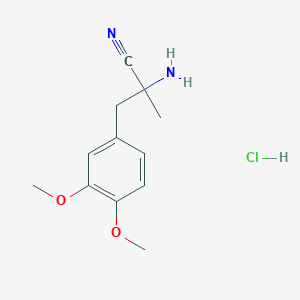
![ethyl 2-[[(7S)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]acetate](/img/structure/B125670.png)
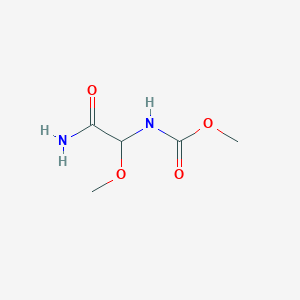
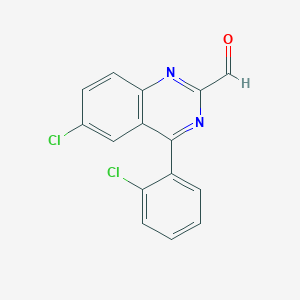


![[(1'S,2R,3S,3aR,4S,7aS)-2-hydroxy-2,3',4-trimethyl-2',7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6'-cyclohex-3-ene]-1'-yl] acetate](/img/structure/B125685.png)
